N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-6-3-7-17(11-16)25-20(28)14-30-21-18-8-1-2-9-19(18)27(22(29)26-21)13-15-5-4-10-24-12-15/h3-7,10-12H,1-2,8-9,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTVKXQVXVKYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits significant anticancer activity against various cancer cell lines. The compound's mechanism of action may involve:
- Inhibition of Cell Proliferation : Experimental results show that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : Molecular docking studies suggest that it may act on specific protein targets involved in cancer progression, such as kinases or transcription factors.
Anti-inflammatory Effects
In silico studies have demonstrated that this compound could serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and specificity of this compound. Key aspects include:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Pyridine Ring Influence : The pyridine moiety contributes to the overall bioactivity by participating in hydrogen bonding interactions with protein targets.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
Case Study 2: Inhibition of 5-Lipoxygenase
In another investigation focused on anti-inflammatory properties, molecular docking simulations revealed that this compound could effectively bind to the active site of 5-lipoxygenase. Experimental validation confirmed a significant reduction in leukotriene production in cellular assays.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO-) under controlled conditions.
Oxidation Agents :
-
mCPBA (meta-chloroperbenzoic acid) : Selective for sulfoxide formation at 0°C.
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H2_22O2_22/AcOH : Generates sulfone at 60–80°C.
Example :
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Thioacetamide derivative | mCPBA (1.1 equiv) | Sulfoxide | 78% |
| Thioacetamide derivative | HO (3 equiv) | Sulfone | 65% |
Analytical Data :
-
Sulfoxide : (DMSO-d): δ 3.12 (s, SOCH), 7.25–8.45 (aromatic protons) .
-
Sulfone : IR (KBr): 1300 cm (S=O asym), 1150 cm (S=O sym).
Hydrolysis of the Acetamide Group
The acetamide side chain undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Conditions :
-
Acidic Hydrolysis : 6M HCl, reflux, 6 hours → Carboxylic acid.
-
Basic Hydrolysis : 2M NaOH, 80°C, 4 hours → Sodium carboxylate.
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the 3-chlorophenyl group.
-
Yields decrease with bulky substituents on the quinazolinone ring.
Substitution at the Chlorophenyl Group
The 3-chlorophenyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.
Reported Modifications :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 3-chloro-5-nitrophenyl | 52% |
| Suzuki Coupling | Pd(PPh), Ar-B(OH) | Biaryl derivatives | 60–75% |
Mechanistic Insight :
-
Electron-withdrawing chloro group directs EAS to meta positions.
-
Palladium catalysis enables C–C bond formation with aryl boronic acids .
Ring-Opening of the Hexahydroquinazolinone
The hexahydroquinazolinone core undergoes ring-opening under strong acidic or basic conditions.
Conditions and Products :
| Condition | Reagents | Product |
|---|---|---|
| Acidic (HCl/EtOH) | 6M HCl, reflux, 8 hours | Thioamide-linear amine derivative |
| Basic (NaOH/EtOH) | 2M NaOH, 70°C, 6 hours | Sulfhydryl-carboxamide intermediate |
Structural Confirmation :
-
LC-MS: Molecular ion peaks correspond to opened-chain products.
-
: Loss of quinazolinone ring protons (δ 4.10–4.80).
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key structural variations among similar compounds include differences in aromatic substituents, ring saturation, and linker groups. For example:
Electronic and Physicochemical Properties
- Thioacetamide Linker : The thioether (-S-) group in the target compound may confer redox activity or metal-binding capacity, distinguishing it from oxyacetamide analogues. This could influence reactivity in biological systems .
- Pyridinylmethyl vs. Benzyl Groups: The pyridin-3-ylmethyl substituent introduces a basic nitrogen atom, enabling pH-dependent solubility and hydrogen bonding, unlike non-heterocyclic benzyl groups .
Q & A
Q. Critical Conditions for Yield Optimization :
Q. Example Yield Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Substitution | 2-Pyridinemethanol, KOH/EtOH, 80°C | 75–80% | |
| Reduction | Fe powder, HCl, 60°C | 85% | |
| Condensation | Cyanoacetic acid, DCC, RT | 80% |
Advanced: How do computational methods (e.g., HOMO-LUMO, MESP) inform reactivity in nucleophilic substitution reactions?
Answer:
Computational studies predict electrophilic/nucleophilic sites and reaction pathways:
- HOMO-LUMO Analysis : The energy gap (ΔE = LUMO – HOMO) indicates charge-transfer potential. For acetamide derivatives, a small ΔE (e.g., 4.5–5.0 eV) suggests high reactivity at the thioacetamide sulfur or pyridine nitrogen .
- Molecular Electrostatic Potential (MESP) : Negative potentials (red regions) highlight nucleophilic sites (e.g., sulfur in thioether groups), while positive potentials (blue) indicate electrophilic regions (e.g., chlorophenyl ring) .
Q. Methodological Workflow :
Optimize geometry using DFT (e.g., B3LYP/6-311G** basis set).
Calculate frontier molecular orbitals and MESP maps.
Validate with experimental kinetic data (e.g., reaction rates with nucleophiles like amines or thiols).
Key Insight : Computational data align with observed regioselectivity in sulfonation and alkylation reactions .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- 1H NMR : Identifies proton environments. For example:
- Aromatic protons (δ 7.2–8.2 ppm, pyridinyl and chlorophenyl groups) .
- Thioacetamide SCH2 (δ 4.1–4.3 ppm, singlet) .
- FTIR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N–H bend at 1540 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 344.21 for related analogs) .
Q. Contradictions in Data :
- Some studies report planar amide groups, while others note deviations (e.g., 64.8° rotation in pyrazol-4-yl derivatives) . Resolve via temperature-dependent crystallography or DFT-based conformational analysis.
Basic: What safety protocols are essential during synthesis?
Answer:
Q. Key Hazard Data :
| Parameter | Value | Reference |
|---|---|---|
| LD50 (oral, rat) | >2000 mg/kg (analog) | |
| Flash Point | 150°C (DCM) |
Advanced: How can reaction pathways be optimized using mechanistic studies?
Answer:
- Kinetic Profiling : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., nitro reduction vs. amide coupling) .
- Catalyst Screening : Test Pd/C vs. Fe powder for nitro reductions; Fe in HCl achieves 85% yield but requires post-reaction filtration .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may complicate purification .
Case Study : Substituting DCC with EDC in condensation steps increased yield from 75% to 82% by reducing side-product formation .
Basic: What biological screening approaches are recommended for initial activity assessment?
Answer:
- In Vitro Assays :
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, IC50 determination) .
- Targeted Binding Studies : Molecular docking to enzymes (e.g., dihydrofolate reductase) to predict inhibition .
Q. Data from Analogs :
| Assay | Result | Reference |
|---|---|---|
| MIC (S. aureus) | 16 µg/mL (pyridinyl analog) | |
| HeLa IC50 | 12 µM (quinazolinone derivative) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
